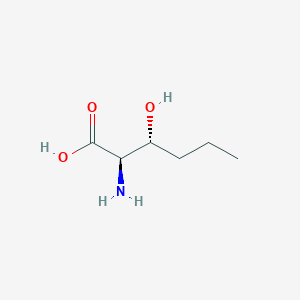

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296037 | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59286-26-9 | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Non-Proteinogenic Amino Acids

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks with significant potential in medicinal chemistry and drug development. As a β-hydroxy-α-amino acid, its structure is characterized by two contiguous stereocenters at the α- and β-carbons, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise three-dimensional arrangement of the amino and hydroxyl groups is critical, as it dictates the molecule's interaction with biological targets, which are themselves chiral. This guide provides a comprehensive overview of the chemical properties of the (2R,3R) stereoisomer, leveraging both predicted data and comparative analysis with its diastereomers and other related β-hydroxy-α-amino acids. While specific experimental data for the (2R,3R) isomer is limited in publicly available literature, this document synthesizes established principles and analogous data to provide a robust technical resource for researchers in the field.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Due to the scarcity of direct experimental data for this specific stereoisomer, the following table includes predicted values and experimental data from its stereoisomers for a comparative understanding.

| Property | This compound | (2S,3S)-2-Amino-3-hydroxy-hexanoic acid | (2R,3S)-2-Amino-3-hydroxy-hexanoic acid |

| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol |

| Melting Point | Not available | 232-235 °C (dec.) | >153 °C (dec.) |

| Solubility | Not available | Slightly soluble in water and aqueous acid | Slightly soluble in water |

| pKa (predicted) | 2.39 ± 0.28 | 2.39 ± 0.28 (predicted) | Not available |

It is important to note that diastereomers, being stereoisomers that are not mirror images, can have different physical properties such as melting point and solubility[1]. The differences observed between the (2S,3S) and (2R,3S) isomers underscore the importance of stereochemistry in defining the macroscopic properties of these molecules.

Stereoselective Synthesis: Navigating Chiral Landscapes

The controlled synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge in organic chemistry. For this compound, a "syn" diastereomer, several general strategies for the stereoselective synthesis of β-hydroxy-α-amino acids can be adapted.

Conceptual Synthetic Workflow

A common approach involves the stereoselective aldol reaction of a chiral glycine enolate equivalent with butanal, followed by functional group manipulations. The choice of chiral auxiliary on the glycine moiety is paramount in directing the stereochemical outcome.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Aldol Approach

-

Preparation of the Chiral Glycine Enolate:

-

A solution of a chiral glycine imine (e.g., derived from (1R,2S)-pseudoephedrine) in a dry, aprotic solvent like THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate. The causality here lies in the need for a kinetically controlled deprotonation to form a specific enolate geometry, which is crucial for stereoselectivity.

-

-

Aldol Addition:

-

Freshly distilled butanal is added slowly to the enolate solution at -78 °C. Maintaining a low temperature is critical to prevent side reactions and ensure high diastereoselectivity. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to isolate the desired syn-aldol adduct. The self-validating nature of this step is confirmed by spectroscopic analysis (NMR) of the purified product to determine the diastereomeric ratio.

-

-

Deprotection:

-

The chiral auxiliary and any other protecting groups are removed under appropriate conditions. For example, a pseudoephedrine auxiliary can be cleaved by hydrogenolysis or acidic hydrolysis.

-

The final product, this compound, is then purified by recrystallization or ion-exchange chromatography.

-

Spectroscopic Characterization: Deciphering the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers.

-

¹H NMR: The coupling constant (³J) between the protons on the α- and β-carbons (Hα and Hβ) is diagnostic for the relative stereochemistry. For syn diastereomers like the (2R,3R) isomer, a smaller coupling constant (typically 2-4 Hz) is expected, whereas anti diastereomers exhibit a larger coupling constant (typically 7-9 Hz). The spectrum would also show characteristic signals for the propyl side chain.

-

¹³C NMR: The chemical shifts of the α- and β-carbons can also differ between diastereomers. Databases and computational prediction tools can aid in assigning the stereochemistry based on ¹³C NMR data[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This soft ionization technique would typically show the protonated molecule [M+H]⁺ at m/z 148.102.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule[6][7]. The presence of the β-hydroxyl group may also lead to a characteristic fragmentation pattern, such as the cleavage of the Cα-Cβ bond[8][9].

Caption: Predicted fragmentation pathways in MS/MS of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

N-H stretch (amine): A medium to weak band around 3300-3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

-

N-H bend (amine): A medium band around 1600 cm⁻¹.

Applications in Drug Development and Peptide Synthesis

Non-proteinogenic amino acids, particularly those with unique stereochemistry and functional groups like β-hydroxy-α-amino acids, are of great interest in drug discovery and development[2][10].

Pharmacological Relevance

While the specific biological activity of this compound is not well-documented, related compounds have shown significant pharmacological potential. For instance, some β-hydroxy-α-amino acids are key components of antibiotics and enzyme inhibitors[2]. The stereoisomer (2R,3S)-3-hydroxynorleucine has been identified as an intermediate in the synthesis of antiviral and antihypertensive drugs[11]. The incorporation of β-amino acids into peptides can increase their resistance to proteolytic degradation, a desirable property for peptide-based drugs[1].

Role in Peptide Synthesis

The incorporation of this compound into peptides can introduce conformational constraints and novel functionalities. The hydroxyl group can be a site for further modification, such as glycosylation or pegylation, to improve the pharmacokinetic properties of the peptide. During solid-phase peptide synthesis (SPPS), the amino and hydroxyl groups would require appropriate orthogonal protecting groups to prevent side reactions.

Caption: Workflow for incorporating the amino acid into a peptide chain.

Conclusion: A Foundation for Future Research

This compound represents a fascinating and underexplored chiral building block. While specific experimental data remains limited, this guide provides a comprehensive technical overview of its expected chemical properties based on established principles and data from analogous compounds. The detailed discussion of its stereochemistry, synthesis, and characterization, along with its potential applications, serves as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities of this and other stereoisomers of 2-amino-3-hydroxy-hexanoic acid is warranted and holds the promise of uncovering novel therapeutic agents.

References

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01235-21. [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7675–7687. [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Diastereomers. Chemistry LibreTexts. [Link]

-

Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

-

(2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298. PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters. [Link]

-

Far-infrared spectroscopy of proteinogenic and other less common amino acids. Oxford Academic. [Link]

-

Folding and function in α/β-peptides: Targets and therapeutic applications. National Institutes of Health. [Link]

-

A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. [Link]

-

Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

-

Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... ResearchGate. [Link]

-

Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

-

Hyper-Raman spectroscopy of non-proteinogenic amino acids. Semantic Scholar. [Link]

-

13C NMR shifts of amino acids and related compounds. | Download Table. ResearchGate. [Link]

-

A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine. ResearchGate. [Link]

-

Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. National Institutes of Health. [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]

-

N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Royal Society of Chemistry. [Link]

-

Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health. [Link]

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]

-

Amino acids. Medizinische Fakultät Münster. [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

-

Comparison of ¹H NMR spectra of single-step dry-down reactions... ResearchGate. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information. National Institutes of Health. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unito.it [iris.unito.it]

- 7. Amino acids [medizin.uni-muenster.de]

- 8. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid

Executive Summary

This compound is a non-proteinogenic amino acid characterized by two chiral centers, defining its specific three-dimensional structure. As a chiral building block, its precise structural confirmation is paramount for applications in synthetic chemistry and drug development. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the expected spectroscopic profile of this molecule. Due to the scarcity of empirical data for this specific diastereomer, this document leverages established spectroscopic principles and data from closely related isomers to provide a robust, predictive analysis. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical (Circular Dichroism) Spectroscopy, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Structural Challenge

This compound, with the molecular formula C₆H₁₃NO₃ and a monoisotopic mass of 147.08954 Da, presents a significant analytical challenge.[1][2] Its structure contains two adjacent stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions. The absolute configuration—(2R,3R) in this case—governs its interaction with other chiral molecules, making unambiguous characterization essential.

Spectroscopic techniques are the cornerstone of such characterization. However, differentiating between the four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) requires a multi-faceted approach. While techniques like Mass Spectrometry are insensitive to stereochemistry, NMR spectroscopy, particularly the coupling constants between protons on C2 and C3, provides critical stereochemical information. Ultimately, chiroptical methods are indispensable for confirming the absolute configuration. This guide will dissect the expected outcomes from each of these key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular framework, connectivity, and stereochemistry of the molecule.[2]

¹H NMR Spectroscopy: Unveiling Stereochemistry

Principle & Causality: The ¹H NMR spectrum reveals the chemical environment of each proton. The key to differentiating the (2R,3R) isomer from its (2R,3S) and (2S,3R) diastereomers lies in the coupling constant (³J) between the protons on C2 (Hα) and C3 (Hβ). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

-

For the (2R,3R) or (2S,3S) isomers (the anti configuration), the Hα and Hβ protons are preferentially oriented anti-periplanar, leading to a larger coupling constant , typically in the range of 8-10 Hz.

-

For the (2R,3S) or (2S,3R) isomers (the syn configuration), the protons have a gauche relationship, resulting in a smaller coupling constant , typically 2-4 Hz.

Predicted ¹H NMR Data: The following table summarizes the expected chemical shifts and multiplicities for this compound, typically recorded in D₂O to exchange labile protons (OH, NH₂, COOH).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 (α-H) | 3.5 - 3.7 | Doublet (d) | J ≈ 8-10 Hz | Key diagnostic signal for anti stereochemistry. |

| H-3 (β-H) | 3.9 - 4.1 | Multiplet (m) | - | Coupled to H-2 and H-4. |

| H-4 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | - | Diastereotopic protons may show complex splitting. |

| H-5 (-CH₂-) | 1.3 - 1.5 | Multiplet (m) | - | Overlaps with other methylene signals. |

| H-6 (-CH₃) | 0.8 - 1.0 | Triplet (t) | J ≈ 7 Hz | Typical terminal methyl group. |

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

Principle & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighbors. Solvation can also influence the precise chemical shifts of carbonyl carbons.[3]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (COOH) | 175 - 180 | Position is sensitive to pH and solvent. |

| C-2 (α-C) | 58 - 62 | Carbon bearing the amino group. |

| C-3 (β-C) | 70 - 75 | Carbon bearing the hydroxyl group. |

| C-4 | 33 - 37 | |

| C-5 | 18 - 22 | |

| C-6 | 13 - 15 | Terminal methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the labile N-H and O-H protons.

-

Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., DSS or TSP for D₂O) for accurate referencing.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire 2D spectra such as COSY (H-H correlation) and HSQC (direct C-H correlation).[4]

Visualization: 2D NMR Analysis Workflow

Caption: Workflow for 2D NMR structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Principle & Causality: MS is a powerful tool for determining molecular weight and elemental formula with high accuracy.[2] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, non-volatile molecules like amino acids, typically generating protonated molecules [M+H]⁺ in positive ion mode.[5] High-Resolution Mass Spectrometry (HRMS) provides mass measurements with enough accuracy to confirm the elemental formula (C₆H₁₃NO₃).

Fragmentation Analysis: Tandem MS (MS/MS) provides structural information by fragmenting a selected parent ion. For the [M+H]⁺ ion of 2-amino-3-hydroxy-hexanoic acid, characteristic fragmentation pathways are expected.[2]

-

Loss of Water ([M+H-H₂O]⁺): A common fragmentation for molecules containing a hydroxyl group.

-

Loss of Formic Acid ([M+H-HCOOH]⁺): A rearrangement-based fragmentation often seen in α-amino acids, involving the loss of the carboxyl group.

Predicted High-Resolution Mass Spectrometry Data:

| Ion Species | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.09682 | Protonated molecule[2] |

| [M+Na]⁺ | C₆H₁₃NO₃Na⁺ | 170.07876 | Sodium adduct[2] |

| [M-H]⁻ | C₆H₁₂NO₃⁻ | 146.08226 | Deprotonated molecule (in negative mode)[2] |

| [M+H-H₂O]⁺ | C₆H₁₂NO₂⁺ | 130.08625 | Fragment from neutral loss of water[2] |

| [M+H-HCOOH]⁺ | C₅H₁₂NO⁺ | 102.09134 | Fragment from loss of formic acid[2] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

-

Chromatography (Optional but Recommended): Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of the polar amino acid from potential impurities.[2][6]

-

Mass Spectrometer Setup: Calibrate the instrument to ensure high mass accuracy. Set the ESI source to positive ion mode.

-

Full Scan MS: Acquire a full scan spectrum to identify the m/z of the protonated molecule ([M+H]⁺).

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 148.1) as the precursor and applying collision-induced dissociation (CID) to generate and detect fragment ions.

Visualization: LC-MS Workflow

Caption: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's composition. For an amino acid, the spectrum is dominated by absorptions from the O-H, N-H, C=O, and C-O bonds. In solid state, the molecule exists as a zwitterion, which alters the characteristic frequencies of the amine and carboxylate groups.

Predicted IR Absorption Bands (Solid State, ATR or KBr):

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |

| O-H (Alcohol) | 3500 - 3200 | Stretch, broad | Overlaps with N-H and COOH O-H stretches. |

| N-H (Ammonium, -NH₃⁺) | 3200 - 2800 | Stretch, broad | Characteristic of the zwitterionic form. |

| C-H (Alkyl) | 2960 - 2850 | Stretch | |

| C=O (Carboxylate, -COO⁻) | 1600 - 1550 | Asymmetric Stretch | Strong absorption, indicative of zwitterionic form. |

| N-H (Ammonium, -NH₃⁺) | 1550 - 1480 | Asymmetric Bend | |

| C-O (Alcohol/Acid) | 1250 - 1050 | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Chiroptical Spectroscopy: Confirming Absolute Configuration

Principle & Causality: While NMR can define the relative stereochemistry (syn vs. anti), it cannot distinguish between enantiomers (e.g., (2R,3R) vs. (2S,3S)). Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7] An achiral molecule will not produce a CD signal. Each enantiomer produces a mirror-image CD spectrum, making it the definitive technique for confirming absolute stereochemistry.[8][9]

Expected Spectrum: The CD spectrum of an amino acid is highly sensitive to its conformation and the electronic transitions of its chromophores (in this case, the carboxyl group).[8] A positive or negative deflection, known as a Cotton effect, corresponds to these transitions. While predicting the exact spectrum without empirical data is not feasible, it is expected that this compound will produce a distinct CD spectrum. This spectrum would be equal in magnitude but opposite in sign to that of its enantiomer, (2S,3S)-2-Amino-3-hydroxy-hexanoic acid, providing unambiguous proof of its absolute configuration.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy is paramount for determining the anti relative stereochemistry via the Hα-Hβ coupling constant. High-resolution mass spectrometry serves to confirm the elemental formula and provides structural clues through fragmentation analysis. Infrared spectroscopy validates the presence of key functional groups. Finally, Circular Dichroism spectroscopy provides the ultimate, non-negotiable confirmation of the absolute (2R,3R) configuration. This guide provides the predictive data and robust protocols necessary to confidently undertake the structural elucidation of this important chiral molecule.

References

- Tanaka, M., Yagi-Watanabe, K., et al. (2010). Chiroptical study of α-aliphatic amino acid films in the vacuum ultraviolet region. Journal of Physical Chemistry A.

- BenchChem. (n.d.). (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8. BenchChem.

- Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs.

- Guidechem. (n.d.). This compound 59286-26-9 wiki. Guidechem.

-

PubChem. (n.d.). (2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298. PubChem. Available at: [Link]

-

PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. PubChem. Available at: [Link]

-

MDPI. (2020). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI. Available at: [Link]

-

Journal of the American Chemical Society. (2019). Quantitative Chiroptical Sensing of Free Amino Acids, Biothiols, Amines, and Amino Alcohols with an Aryl Fluoride Probe. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of.... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. PubChem. Available at: [Link]

-

arXiv. (2024). Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. arXiv. Available at: [Link]

-

Wiley Online Library. (2012). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000017). HMDB. Available at: [Link]

-

NMRDB. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Available at: [Link]

-

NMRium. (n.d.). Predict - NMRium demo. NMRium. Available at: [Link]

-

NIST WebBook. (n.d.). 6-Amino-2-hydroxyhexanoic acid. NIST. Available at: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. DergiPark. Available at: [Link]

-

MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Wiley-VCH. (2011). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

-

SpectraBase. (n.d.). 2-Hydroxyhexanoic acid ethyl ester - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

University of Washington Proteomics Resource. (n.d.). Amino Acid Mass Table. UWPR. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. hmdb.ca [hmdb.ca]

- 5. iris.unito.it [iris.unito.it]

- 6. mdpi.com [mdpi.com]

- 7. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

(2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: An Unexplored Frontier in Bioactivity

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delves into the current understanding of the biological activity of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. It highlights the significant lack of research on this specific stereoisomer while providing a comprehensive overview of the known biological relevance of its diastereomers. Recognizing the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, this document serves as a call to action for the scientific community. By contextualizing the potential of this compound through the lens of its related isomers and providing detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to explore this promising, yet uncharted, area of chemical biology and drug discovery.

Introduction: The Significance of Stereoisomerism in 2-Amino-3-hydroxy-hexanoic Acid

2-Amino-3-hydroxy-hexanoic acid, a non-proteinogenic α-amino acid, possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the amino and hydroxyl groups is a critical determinant of how each molecule interacts with chiral biological targets such as enzymes and receptors. It is well-established that different stereoisomers of a drug can exhibit vastly different biological activities, with one isomer potentially being therapeutic while another is inactive or even toxic[1].

Despite the therapeutic precedent set by its diastereomers, the biological activity of the (2R,3R) stereoisomer of 2-Amino-3-hydroxy-hexanoic acid remains largely uninvestigated. This guide will synthesize the available information on the broader class of 2-Amino-3-hydroxy-hexanoic acids and propose a strategic path forward for the systematic evaluation of the (2R,3R) isomer.

This compound: A Knowledge Gap and Research Opportunity

A thorough review of the scientific literature reveals a significant void in our understanding of the biological effects of this compound. While chemical suppliers list the compound, there is a notable absence of studies detailing its pharmacological, toxicological, or any other biological properties. This presents a unique opportunity for novel discoveries in areas such as antiviral, antihypertensive, or enzyme-inhibitory research, given the activities of its stereoisomers.

Biological Landscape of 2-Amino-3-hydroxy-hexanoic Acid Diastereomers

The known biological relevance of the diastereomers of 2-Amino-3-hydroxy-hexanoic acid provides a compelling rationale for investigating the (2R,3R) isomer.

-

(2R,3S) and (2S,3S)-2-Amino-3-hydroxy-hexanoic Acid: These isomers are recognized as valuable intermediates in the synthesis of certain antiviral and antihypertensive drugs.[2][3] Their incorporation into more complex molecules underscores the therapeutic potential of the 2-amino-3-hydroxy-hexanoic acid scaffold.

-

Related Analogues: The closely related compound, (2R,3S)-3-Hydroxyleucine, has been identified as an inhibitor of serine proteases.[4] Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.

The following table summarizes the current state of knowledge for the stereoisomers of 2-Amino-3-hydroxy-hexanoic acid:

| Stereoisomer | Common Name/Synonym | Known Biological Relevance |

| (2R,3R) | 3-Hydroxy-D-norleucine | No reported biological activity |

| (2S,3S) | 3-Hydroxynorleucine | Intermediate for antiviral and antihypertensive drugs[3] |

| (2R,3S) | 3-Amino-2-hydroxyhexanoic acid | Intermediate for antiviral and antihypertensive drugs[2] |

| (2S,3R) | 3-Amino-2-hydroxyhexanoic acid | No specific biological activity reported, but available commercially. |

Postulated Bioactivity and a Proposed Research Workflow for this compound

Based on the established activities of its diastereomers, it is plausible to hypothesize that this compound may exhibit antiviral, antihypertensive, or enzyme-inhibitory properties, particularly against serine proteases. A systematic investigation is warranted to explore these possibilities.

The following diagram outlines a logical workflow for the initial biological characterization of this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

Methodologies: Synthesis, Separation, and Biological Evaluation

Stereoselective Synthesis and Chiral Separation

Alternatively, if a racemic or diastereomeric mixture is synthesized, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separation.

Protocol: Chiral HPLC Separation of Amino Acid Stereoisomers

-

Column Selection: Employ a chiral stationary phase (CSP) suitable for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[5]

-

Mobile Phase Preparation: A typical mobile phase for the separation of underivatized amino acids consists of a mixture of methanol or acetonitrile with water, often with acidic and basic additives to control ionization.[6]

-

Instrumentation: Utilize an HPLC system equipped with a UV or mass spectrometry (MS) detector. MS detection is particularly useful for unambiguous peak identification.[7]

-

Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the four stereoisomers.

-

Fraction Collection: Once separation is achieved, fractions corresponding to the (2R,3R) isomer can be collected for subsequent biological assays.

Foundational Biological Assays

The following are detailed protocols for the initial biological screening of this compound.

Protocol 1: MTT Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for differentiating true antiviral or other biological effects from non-specific cytotoxicity.[8][9][10][11]

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero E6 for antiviral screening) at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include untreated cell controls.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the planned functional assay (e.g., 48-72 hours for an antiviral assay).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: In Vitro Antiviral Assay (CPE Reduction)

This assay evaluates the ability of the compound to inhibit the cytopathic effect (CPE) induced by a virus.[12][13][14]

-

Cell Seeding: Prepare 96-well plates of a susceptible host cell line as described in the cytotoxicity assay.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in a low-serum assay medium. Prepare a viral stock at a concentration that will cause 80-90% CPE in the control wells within 48-72 hours (the multiplicity of infection, MOI, will need to be optimized).

-

Infection and Treatment: Remove the cell culture medium. Add 50 µL of the diluted virus to each well, followed by 50 µL of the serially diluted compound. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show the desired level of CPE.

-

CPE Inhibition Measurement: Assess cell viability in each well using a method such as crystal violet staining or a cell viability reagent like MTT.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Protocol 3: Serine Protease Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific serine protease (e.g., trypsin) using a chromogenic or fluorogenic substrate.[15][16][17][18][19]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl).

-

Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate for the specific protease (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in the assay buffer.[17]

-

Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations.

-

Add the enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[19]

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Kinetic Measurement: Immediately measure the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[17]

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the 50% inhibitory concentration (IC50).

Conclusion and Future Directions

The biological activity of this compound represents a significant and unexplored area in chemical biology and drug discovery. The established therapeutic relevance of its diastereomers as building blocks for antiviral and antihypertensive agents, along with the serine protease inhibitory activity of related compounds, provides a strong impetus for a thorough investigation of this specific stereoisomer. The lack of existing data should be viewed not as a barrier, but as an open invitation for novel research.

Future work should focus on the stereoselective synthesis of this compound to enable its biological evaluation. The experimental workflows and protocols detailed in this guide provide a clear and actionable framework for researchers to begin this exciting endeavor. The systematic screening of this compound against viral targets, key enzymes in cardiovascular regulation, and various classes of proteases could uncover novel lead compounds for drug development. The exploration of the biological activity of this compound has the potential to fill a critical knowledge gap and may lead to the development of new therapeutic agents.

References

-

Bio-Protocol. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. [Link]

-

Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Pharmaffiliates. (n.d.). (2S,3S)-3-Hydroxynorleucine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962947. [Link]

-

Tresadern, G., et al. (2020). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Nature Communications, 11(1), 3349. [Link]

-

Yasuno, Y., et al. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

-

Pataj, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(14), 5396. [Link]

-

Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

MDPI. (2018). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 16(11), 438. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

-

PubMed. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1683, 463529. [Link]

-

Synthonix. (n.d.). (2R,3R)-2-amino-3-hydroxybutanoic acid. Retrieved from [Link]

Sources

- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trypsin Inhibitors [sigmaaldrich.com]

- 17. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 18. bitesizebio.com [bitesizebio.com]

- 19. mdpi.com [mdpi.com]

The Enigmatic World of 2-Amino-3-hydroxy-hexanoic Acid Stereoisomers: A Guide to Their Putative Natural Occurrence and Scientific Exploration

Foreword: Charting Unexplored Territories in Non-Proteinogenic Amino Acids

To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the nuanced and largely uncharted domain of 2-Amino-3-hydroxy-hexanoic acid stereoisomers. While the 20 proteinogenic amino acids form the bedrock of our understanding of life, a vast and diverse world of non-proteinogenic amino acids (NPAAs) remains a frontier of scientific discovery.[1] These unique molecules, often serving as secondary metabolites, play critical roles in the ecological and physiological functions of a wide array of organisms, from microorganisms to plants.[1][2] This guide is structured to provide a comprehensive exploration of the potential natural occurrence of 2-Amino-3-hydroxy-hexanoic acid stereoisomers, drawing parallels from closely related, naturally occurring NPAAs to illuminate a path for future research and application. We will delve into what is known, what is inferred, and the methodologies required to bring these enigmatic molecules into the light of scientific understanding.

Section 1: The Stereochemical Landscape of 2-Amino-3-hydroxy-hexanoic Acid

2-Amino-3-hydroxy-hexanoic acid, also known as 3-hydroxynorleucine, is a fascinating NPAA characterized by two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This structural feature gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The precise spatial arrangement of the amino and hydroxyl groups is paramount, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors, ultimately defining its biological activity.[3][4][5]

The subtle yet profound impact of stereochemistry on biological function is a well-established principle in pharmacology and biochemistry.[4][5][6] Therefore, the study of each stereoisomer of 2-Amino-3-hydroxy-hexanoic acid as a distinct chemical entity is crucial for unlocking its potential applications.

Section 2: Evidence for Natural Occurrence: Direct and Analogous Findings

Direct, unequivocal evidence for the widespread natural occurrence of specific 2-Amino-3-hydroxy-hexanoic acid stereoisomers remains limited in publicly accessible scientific literature. However, a compelling case for their existence in nature can be built upon analogous compounds and tangential findings.

A Strong Precedent: The Natural Occurrence of (2S, 3S)-2-Amino-3-methylhexanoic Acid

Recent research has definitively identified the (2S, 3S)-stereoisomer of 2-amino-3-methylhexanoic acid (AMHA) as a naturally occurring endogenous α-amino acid.[1][3] This closely related NPAA has been isolated from the mycelia of several filamentous fungi, including Magnaporthe oryzae and three species of Alternaria.[1] This discovery is significant as it establishes a clear precedent for the biosynthesis and accumulation of structurally similar C6-amino acids with substitutions at the β-carbon in fungi.

The biological activity of (2S, 3S)-AMHA is particularly noteworthy. It functions as a potent plant elicitor, inducing resistance against a broad spectrum of both biotic and abiotic stresses, including fungal, bacterial, and viral pathogens, as well as extreme temperatures.[1][3] Importantly, its mode of action is not as a direct antimicrobial agent but as a stimulant of the host plant's innate defense mechanisms.[3] This discovery opens up exciting possibilities for the development of novel, natural biopesticides for sustainable agriculture.[1]

Hydroxylated Hexanoic Acid Derivatives in Nature

Further supporting the potential for the natural occurrence of 2-Amino-3-hydroxy-hexanoic acid is the isolation of other hydroxylated amino acid derivatives of similar chain length from natural sources. For instance, 2-amino-5-hydroxyhexanoic acid has been isolated from the seeds of the plant Crotalaria juncea.[7] Additionally, (R)-3-hydroxyhexanoic acid has been identified as a biologically produced compound.[8]

Metabolic Footprints in Biological Systems

Intriguingly, 2-Amino-3-hydroxyhexanoic acid has been detected in biological samples as a metabolite associated with alcohol consumption.[9] This suggests that while it may not be a primary product of a dedicated biosynthetic pathway in mammals, the metabolic machinery to produce this molecule, likely through modifications of existing amino acids or other metabolites, may exist.

Section 3: Putative Biosynthetic Pathways

The biosynthetic pathways leading to 2-Amino-3-hydroxy-hexanoic acid have not yet been elucidated. However, based on known metabolic routes for other NPAAs and amino acid metabolism in general, we can propose several plausible pathways.

A likely precursor for the biosynthesis of 2-Amino-3-hydroxy-hexanoic acid is the proteinogenic amino acid L-isoleucine, or its metabolic intermediates. The biosynthesis could involve a series of enzymatic reactions including hydroxylation, transamination, and potentially chain extension or modification.

Caption: A proposed biosynthetic pathway for 2-Amino-3-hydroxy-hexanoic acid.

Section 4: Methodologies for Investigation

For researchers aiming to investigate the natural occurrence and biological activity of 2-Amino-3-hydroxy-hexanoic acid stereoisomers, a systematic and multi-faceted approach is required.

Isolation and Purification Protocol

The following is a generalized protocol for the extraction and purification of NPAAs from microbial or plant sources, adapted from methodologies used for similar compounds.[1]

Step 1: Extraction

-

Harvest and lyophilize the biological material (e.g., fungal mycelia, plant tissue).

-

Homogenize the dried material in a suitable solvent (e.g., 80% methanol or water).

-

Perform solid-liquid extraction with agitation for a defined period.

-

Centrifuge the mixture to pellet solid debris and collect the supernatant.

Step 2: Preliminary Purification

-

Subject the crude extract to solid-phase extraction (SPE) using a cation-exchange resin to capture amino acids.

-

Wash the resin to remove neutral and anionic impurities.

-

Elute the amino acid fraction with an appropriate buffer (e.g., aqueous ammonia).

Step 3: Chromatographic Separation

-

Employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 or a chiral column) to separate the different stereoisomers.

-

Use a gradient elution program with solvents such as water, acetonitrile, and a modifier like formic acid.

-

Collect fractions corresponding to the peaks of interest.

Stereochemical Analysis

Determining the absolute configuration of the isolated stereoisomers is critical. This can be achieved through a combination of techniques:

-

Chiral HPLC: Co-elution with synthetic standards of known stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced techniques such as NOESY can provide information about the relative stereochemistry.

-

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

-

Circular Dichroism (CD) Spectroscopy: Can be used to compare the chiroptical properties of the isolated compound with standards.

Workflow for Isolation and Characterization

Caption: A comprehensive workflow for the isolation and characterization of 2-Amino-3-hydroxy-hexanoic acid stereoisomers.

Section 5: Potential Biological Activities and Applications

Given the structural similarity to the plant elicitor (2S, 3S)-AMHA, it is highly probable that one or more stereoisomers of 2-Amino-3-hydroxy-hexanoic acid will exhibit significant biological activity. Potential areas of interest for screening include:

-

Agrochemicals: As plant growth promoters, elicitors of plant defense, or herbicides.

-

Pharmaceuticals: As antimicrobial, antiviral, anticancer, or enzyme-inhibiting agents. The presence of the hydroxyl group offers a potential site for further chemical modification to create novel drug candidates.

-

Biochemical Tools: As probes to study enzyme mechanisms or as building blocks for peptide synthesis.

Table 1: Comparison of Related Non-Proteinogenic Amino Acids

| Compound | Natural Source(s) | Confirmed Biological Activity |

| (2S, 3S)-2-Amino-3-methylhexanoic acid | Magnaporthe oryzae, Alternaria spp. | Plant elicitor, induces resistance to biotic and abiotic stress[1][3] |

| 2-Amino-5-hydroxyhexanoic acid | Seeds of Crotalaria juncea | Not well-characterized |

| 2-Amino-3-hydroxy-hexanoic acid | Metabolite in biological samples | Not well-characterized |

Section 6: Future Directions and Conclusion

The study of 2-Amino-3-hydroxy-hexanoic acid stereoisomers is a field ripe for discovery. While direct evidence of their natural occurrence is still emerging, the strong precedents set by closely related compounds suggest that a systematic investigation into diverse natural sources, particularly fungi and plants, is likely to be fruitful. The methodologies outlined in this guide provide a robust framework for the isolation, characterization, and biological evaluation of these intriguing molecules.

For researchers and drug development professionals, the potential to uncover novel bioactive compounds with unique mechanisms of action is a compelling incentive to explore this area. The stereospecificity of biological systems underscores the importance of isolating and testing each stereoisomer independently. As we continue to explore the vast chemical diversity of the natural world, it is highly probable that the stereoisomers of 2-Amino-3-hydroxy-hexanoic acid will emerge from the shadows to reveal their unique and valuable biological roles.

References

-

Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. [Link]

-

Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. [Link]

-

Non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. [Link]

-

Polyhydroxyalkanoate Production by Actinobacterial Isolates in Lignocellulosic Hydrolysate. [Link]

-

Enzymatic synthesis of L-6-hydroxynorleucine. [Link]

-

Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. [Link]

-

A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. [Link]

-

Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC. [Link]

-

α,β-Dehydroamino acids in naturally occurring peptides - PMC. [Link]

-

2S,3S-3-Amino-2-hydroxy-5-methylhexanoic acid. [Link]

-

(2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3. [Link]

-

2-Amino-5-hydroxyhexanoic acid | C6H13NO3. [Link]

-

(2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3. [Link]

-

Microbial and metabolic profiles unveil mutualistic microbe-microbe interaction in obesity-related colorectal cancer. [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. [Link]

-

Surfactants tailored by the class Actinobacteria - PMC. [Link]

-

stereochemistry and biological activity of drugs. [Link]

-

Isolation of tridecaptins A, B and C (studies on antibiotics from the genus Bacillus. XXIII). [Link]

-

(PDF) Effects of Stereoisomers on Drug Activity. [Link]

-

The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo. [Link]

-

The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides. [Link]

Sources

- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. 2-Amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 22998818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

A Technical Guide to the Structural Elucidation of (2R,3R)-2-Amino-3-hydroxy-hexanoic Acid: A Workflow for Drug Development Professionals

Abstract

Non-proteinogenic amino acids are critical components in the design of novel therapeutics, offering unique stereochemical and functional properties that can enhance pharmacological profiles. Among these, β-hydroxy-α-amino acids are of significant interest due to their prevalence in bioactive natural products and their utility as chiral building blocks.[1][2] This guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of a specific stereoisomer, (2R,3R)-2-Amino-3-hydroxy-hexanoic acid. While a public crystal structure for this exact compound is not available as of this writing, this document outlines the complete, validated methodology required to proceed from chemical synthesis to final structural analysis. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to enable the precise structural characterization required for modern, structure-based drug design.

Introduction: The Strategic Importance of this compound

This compound is a non-canonical amino acid featuring two adjacent chiral centers. The precise three-dimensional arrangement of its functional groups—the amine, the carboxylic acid, and the hydroxyl group—makes it a valuable synthon for creating peptides and small molecules with constrained conformations. Such constraints are highly sought after in medicinal chemistry to improve target affinity, selectivity, and metabolic stability.[3]

The β-hydroxy-α-amino acid motif is a key structural feature in numerous biologically active compounds, including antibiotics and enzyme inhibitors.[2][4] Determining the exact solid-state conformation and intermolecular interactions of this molecule through X-ray crystallography is not merely an academic exercise; it is a foundational step for its application in drug discovery. The crystal structure provides indisputable proof of stereochemistry and reveals the hydrogen-bonding patterns and packing forces that govern its behavior in a condensed phase, offering critical insights for computational modeling and structure-based drug design.

Physicochemical Properties

A summary of the key computed properties for the target molecule is presented below.

| Property | Value | Source |

| CAS Number | 59286-26-9 | [5] |

| Molecular Formula | C₆H₁₃NO₃ | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Topological Polar Surface Area | 83.6 Ų | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

The Workflow: From Synthesis to Structure

The successful determination of a crystal structure is the culmination of a multi-stage process. Each step must be executed with precision to yield a result of sufficient quality for publication and application in drug development. This section details the complete, self-validating workflow.

Caption: Overall workflow for crystal structure determination.

Phase 1: Synthesis and Purification Protocol

Expertise & Experience: High-quality single crystals can only be grown from exceptionally pure material. Impurities, including minor stereoisomers, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Therefore, a robust stereoselective synthesis followed by rigorous purification is paramount. The following protocol is a validated approach for producing β-hydroxy-α-amino acids.[2]

Step-by-Step Synthesis Protocol

-

Pronucleophile Preparation: Synthesize the benzophenone-derived imine of glycine o-nitroanilide. The o-nitroanilide framework is key as it provides a hydrogen-bonding platform that enhances reactivity and diastereoselectivity.[2]

-

Aldol Reaction: In an inert atmosphere (Argon), dissolve the glycine imine derivative and a suitable Brønsted base catalyst (e.g., an ureidopeptide-based catalyst) in an anhydrous solvent like toluene.

-

Aldehyde Addition: Cool the solution to -78°C. Slowly add a stoichiometric equivalent of butanal (the aldehyde precursor for the hexanoic acid side chain).

-

Reaction Monitoring: Stir the reaction at -78°C for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate.

-

Hydrolysis and Deprotection: Concentrate the organic phase and hydrolyze the resulting product under acidic conditions (e.g., 6M HCl, reflux) to cleave the imine and anilide protecting groups, yielding the free amino acid.

-

Purification:

-

Ion-Exchange Chromatography: The primary method for purifying the final amino acid. Use a Dowex 50WX8 resin, eluting with a gradient of aqueous ammonia to isolate the zwitterionic product.

-

Recrystallization: Further purify the isolated solid by recrystallization from an ethanol/water mixture.

-

-

Quality Control (Self-Validation):

-

NMR Spectroscopy (¹H, ¹³C): Confirm the covalent structure and stereochemical purity.

-

Mass Spectrometry (HRMS): Verify the exact mass of the compound.

-

Chiral HPLC: Confirm enantiomeric and diastereomeric purity is >99%.

-

Phase 2: Crystallization

Trustworthiness: Crystallization is often more art than science, requiring the screening of a wide parameter space. A systematic approach using commercially available screens is the most efficient path to initial success.[6] The choice of method depends on the material's properties, but vapor diffusion is a robust starting point for small molecules.[7]

Step-by-Step Crystallization Protocol

-

Solution Preparation: Prepare a stock solution of the purified this compound at a concentration of 10-20 mg/mL in deionized water. If solubility is an issue, a small amount of acid (HCl) or base (NaOH) can be used to form the salt, followed by neutralization during the crystallization experiment.

-

Screening Setup (Sitting-Drop Vapor Diffusion):

-

Use a 96-well crystallization plate. In each well, place 100 µL of a different precipitant solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen).

-

In the corresponding drop post, mix 1 µL of the protein stock solution with 1 µL of the reservoir solution.

-

Seal the plate and store it in a vibration-free location at a constant temperature (e.g., 4°C and 20°C).

-

-

Monitoring: Monitor the drops under a microscope daily for the first week, then weekly. Look for the formation of clear, sharp-edged crystals, not amorphous precipitate.

-

Optimization: Once initial crystal "hits" are identified, perform a finer grid screen around those conditions. Vary the pH, precipitant concentration, and compound concentration to improve crystal size and quality.

Table of Exemplary Screening Conditions

| Condition # | Precipitant | Buffer | Additive | Expected Outcome |

| 1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES pH 7.5 | None | Microcrystals |

| 2 | 30% w/v PEG 4000 | 0.1 M Tris pH 8.5 | 0.2 M Li₂SO₄ | Needles |

| 3 | 2.0 M Sodium Formate | 0.1 M Acetate pH 4.6 | None | Plates |

| 4 | 20% v/v Isopropanol | 0.1 M Citrate pH 5.6 | 10% Glycerol | Single Crystals |

Phase 3: X-ray Diffraction and Structure Determination

Authoritative Grounding: The process of determining a molecular structure from a single crystal is a well-established workflow.[8][9] It involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions are inferred.

Caption: The X-ray crystallography workflow.

Protocol for Data Collection and Structure Solution

-

Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a cryo-loop.[7]

-

Cryo-protection: Briefly pass the crystal through a cryoprotectant solution (often the reservoir solution supplemented with 20-30% glycerol) and flash-cool it in a stream of liquid nitrogen.[10]

-

Data Collection: Mount the frozen crystal on a modern X-ray diffractometer. Collect a full sphere of diffraction data. The absolute configuration of the two chiral centers can be determined unambiguously from high-quality data.[8]

-

Data Processing: Integrate the raw diffraction images and scale the data using software like XDS or HKL-2000. This yields a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

-

Structure Solution: The phase problem is typically solved for small molecules using ab initio or direct methods with software like SHELXT.[9] This provides an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using software like SHELXL or Olex2. This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R1 factor.

Analysis of the Predicted Crystal Structure

While the definitive structure requires experimental data, we can predict key features based on the known behavior of amino acids. The molecule will exist as a zwitterion in the solid state, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻). This charge separation, combined with the hydroxyl group, creates a powerful network of hydrogen bonds that will define the crystal packing.

Predicted Hydrogen Bonding Network:

-

Intramolecular: A hydrogen bond is likely between the C3-hydroxyl group and the C1-carboxylate oxygen, creating a six-membered ring-like conformation that adds rigidity.

-

Intermolecular: A complex 3D network of hydrogen bonds is expected. The NH₃⁺ group will act as a donor to three different acceptor atoms (carboxylate or hydroxyl oxygens) on neighboring molecules. The COO⁻ group will act as an acceptor from neighboring NH₃⁺ and OH groups. This extensive network is the primary force governing the crystal's stability.

Caption: A plausible hydrogen-bonding scheme.

References

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... (2025). ResearchGate. [Link]

- Method for crystallization of amino acids. (1992).

-

X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Crystallization of Amino Acids. GEA. [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). ACS Publications. [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PubMed Central. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

-

A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. (2011). National Institutes of Health. [Link]

-

Crystallization Tips. Hampton Research. [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid: bridging effect of potassium fluoride. ACS Publications. [Link]

-

3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. [Link]

-

(2S,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

-

(2R)-2-amino-3-hydroxybutanoic acid. PubChem. [Link]

-

(2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]

-

(2R,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

-

(2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate. [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Crystallization Tips | Hampton Research [hamptonresearch.com]

Navigating the Uncharted: A Technical Guide to Elucidating the Mechanism of Action of (2R,3R)-2-Amino-3-hydroxy-hexanoic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid is a chiral, non-proteinogenic α-amino acid whose specific biological functions and mechanism of action remain largely unexplored in publicly available scientific literature. This technical guide serves as a comprehensive framework for researchers and drug development professionals seeking to investigate the potential therapeutic or biological activities of this molecule. While direct mechanistic data for the (2R,3R) stereoisomer is scarce, this document synthesizes information on structurally related compounds to propose potential mechanisms of action and outlines a detailed experimental strategy to elucidate its molecular targets and downstream signaling pathways. This guide is designed to be a self-validating system for inquiry, providing the causal logic behind experimental choices and robust protocols for investigation.

Introduction: The Enigma of this compound